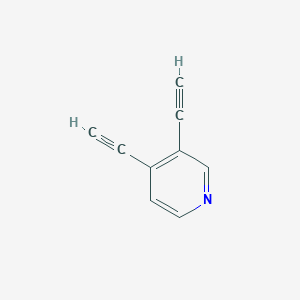
3,4-Diethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethynylpyridine: is an organic compound that belongs to the class of ethynylpyridines. It is characterized by the presence of two ethynyl groups attached to the third and fourth positions of a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Diethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: 3,4-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under mild conditions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl-substituted pyridines.
Substitution: Formation of substituted pyridines with various functional groups.
科学研究应用
3,4-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 3,4-Diethynylpyridine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the observed effects.
相似化合物的比较
- 2,5-Diethynylpyridine
- 2,6-Diethynylpyridine
- 3,5-Diethynylpyridine
Comparison: 3,4-Diethynylpyridine is unique due to the position of its ethynyl groups, which significantly influences its electronic properties and reactivity. Compared to its isomers, this compound exhibits distinct chemical behavior, making it a valuable compound for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C9H5N |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
3,4-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-10-7-9(8)4-2/h1-2,5-7H |
InChI 键 |
LJWJSLJVJMPTRD-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)










